4-(Trifluoromethyl)-1-oxaspiro[2.6]nonane
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Overview
Description
4-(Trifluoromethyl)-1-oxaspiro[2.6]nonane is a chemical compound characterized by the presence of a trifluoromethyl group and an oxaspiro structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. The oxaspiro structure, on the other hand, introduces a unique three-dimensional arrangement that can affect the compound’s physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-1-oxaspiro[2.6]nonane typically involves the formation of the oxaspiro structure followed by the introduction of the trifluoromethyl group. One common method is the cyclization of a suitable precursor, such as a diol or a hydroxy ketone, under acidic or basic conditions to form the spirocyclic structure. The trifluoromethyl group can then be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the synthesis while maintaining the desired purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-1-oxaspiro[2.6]nonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or catalysts.
Major Products Formed
Oxidation: Oxides, ketones, and carboxylic acids.
Reduction: Alcohols, hydrocarbons, and ethers.
Substitution: Amines, thiols, and halides derivatives.
Scientific Research Applications
4-(Trifluoromethyl)-1-oxaspiro[2.6]nonane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1-oxaspiro[2.6]nonane involves its interaction with molecular targets through its trifluoromethyl group and oxaspiro structure. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors by increasing its lipophilicity and electronic effects. The oxaspiro structure can provide steric hindrance, influencing the compound’s selectivity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-2-anilinoquinoline: Known for its anticancer properties and used in the development of kinase inhibitors.
Trifluoromethylpyridines: Widely used in agrochemicals and pharmaceuticals due to their unique chemical properties.
Uniqueness
4-(Trifluoromethyl)-1-oxaspiro[2.6]nonane stands out due to its unique spirocyclic structure combined with the trifluoromethyl group. This combination imparts distinct physical and chemical properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-(trifluoromethyl)-1-oxaspiro[2.6]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O/c10-9(11,12)7-4-2-1-3-5-8(7)6-13-8/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETSBSZPLFNTQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C2(CC1)CO2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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